REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C1C=CC=CC=1.[OH2:17]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCC.O.O.[Cu](Cl)Cl.[Ru](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][C:2](=[O:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4,5.6.7,8.9.10.11|
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
copper (11) chloride dihydrate
|
Quantity
|
10 mmol
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
catalyst
|
Smiles
|
[Ru](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled through the solution at 80° C. for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
ethyl acetate (15 ml) was added
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |